molecular formula C10H5ClN2 B1530785 3-Chloroisoquinoline-7-carbonitrile CAS No. 1337881-31-8

3-Chloroisoquinoline-7-carbonitrile

Cat. No.: B1530785
CAS No.: 1337881-31-8
M. Wt: 188.61 g/mol
InChI Key: FREVPRZCJDTANV-UHFFFAOYSA-N
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Description

3-Chloroisoquinoline-7-carbonitrile is an organic compound with the molecular formula C10H5ClN2. It belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. This compound is notable for its applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloroisoquinoline-7-carbonitrile typically involves the chlorination of isoquinoline derivatives. One common method is the reaction of isoquinoline with phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce the chlorine atom at the 3-position. The nitrile group can be introduced via a Sandmeyer reaction, where the corresponding amine is converted to the nitrile using copper(I) cyanide (CuCN).

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) is crucial for efficient large-scale synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).

    Reduction: Reduction of the nitrile group can yield primary amines. This can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH).

    Substitution: The chlorine atom in this compound can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: KMnO in acidic or basic medium.

    Reduction: Pd/C with hydrogen gas or LiAlH in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide (NaOCH) in methanol.

Major Products:

    Oxidation: Isoquinoline-7-carboxylic acid derivatives.

    Reduction: 3-Chloroisoquinoline-7-amine.

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloroisoquinoline-7-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its derivatives are used in the development of ligands for catalysis and coordination chemistry.

    Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its role in drug discovery, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Used in the production of dyes, pigments, and other materials due to its stable aromatic structure.

Mechanism of Action

The mechanism of action of 3-Chloroisoquinoline-7-carbonitrile depends on its specific application. In medicinal chemistry, its derivatives may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of the chlorine and nitrile groups can influence the compound’s binding affinity and specificity towards these targets, affecting biological pathways and cellular processes.

Comparison with Similar Compounds

    3-Bromoisoquinoline-7-carbonitrile: Similar structure but with a bromine atom instead of chlorine.

    3-Iodoisoquinoline-7-carbonitrile: Contains an iodine atom, offering different reactivity and biological properties.

    3-Fluoroisoquinoline-7-carbonitrile: Fluorine substitution can significantly alter the compound’s electronic properties and reactivity.

Uniqueness: 3-Chloroisoquinoline-7-carbonitrile is unique due to the specific electronic and steric effects imparted by the chlorine atom. These effects can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold in drug design and other applications.

Properties

IUPAC Name

3-chloroisoquinoline-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN2/c11-10-4-8-2-1-7(5-12)3-9(8)6-13-10/h1-4,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FREVPRZCJDTANV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=NC=C2C=C1C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a flask charged with 7-bromo-3-chloroisoquinoline (1.0 g, 4.1 mmol) and a stir bar was added copper(I) cyanide (550 mg, 6.2 mmol) and DMF (50 mL). The mixture was heated to 150° C. for 24 hours under an atmosphere of nitrogen. The reaction was diluted with EtOAc, washed with sat. NH4OAc and brine, dried over sodium sulfate, concentrated and purified by silica gel chromatography (Hexanes:DCM) and the solvent removed to afford the title compound. LC-MS (IE, m/z): 189 [M+1]+.
Quantity
1 g
Type
reactant
Reaction Step One
Name
copper(I) cyanide
Quantity
550 mg
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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